硝基苯-13C6

描述

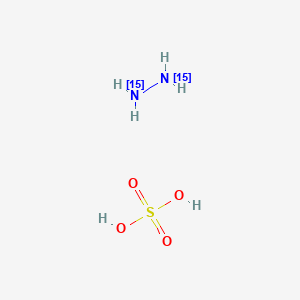

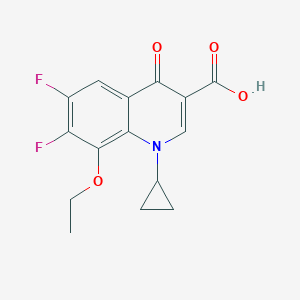

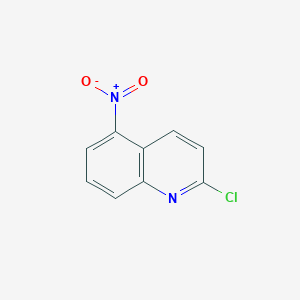

Nitrobenzene-13C6 is an industrial chemical with the linear formula 13C6H5NO2 . It is an oily yellow liquid with an almond-like odor .

Synthesis Analysis

Nitrobenzene-13C6 is used in various research applications and as a synthetic intermediate . It is produced in large quantities for use in industry .Molecular Structure Analysis

The molecular structure of Nitrobenzene-13C6 has been studied using gas-phase electron diffraction and quantum chemical calculations . The equilibrium structure of nitrobenzene was determined by a joint analysis of the gas-phase electron diffraction data and rotational constants .Chemical Reactions Analysis

Nitrobenzene-13C6 can be determined in workplace air using gas chromatography after thermal desorption . The collected nitrobenzene is thermally desorbed and then analyzed by means of gas chromatography using two detectors .Physical And Chemical Properties Analysis

Nitrobenzene-13C6 has a molecular weight of 129.07 g/mol . It has a refractive index of n20/D 1.553 and a boiling point of 210-211 °C . It is slightly soluble in water and has a density of 1.253 g/mL at 25 °C .科学研究应用

Environmental Analysis

Nitrobenzene-13C6 is used as a tracer and reference standard in environmental analysis to track pollution sources and understand degradation pathways . Its stable isotopic label allows for precise measurements in complex environmental samples, aiding in the identification of nitrobenzene pollutants and their impact on ecosystems.

Proteomics

In proteomics, Nitrobenzene-13C6 serves as an internal standard for quantifying proteins via mass spectrometry . The incorporation of carbon-13 labels into peptides allows for accurate mass determination and helps in distinguishing between naturally occurring isotopic distributions and labeled species.

Synthetic Intermediates

As a synthetic intermediate, Nitrobenzene-13C6 is utilized in the synthesis of various pharmaceuticals , agrochemicals , and dyes . Its isotopic labeling is crucial for mechanistic studies and for tracking the incorporation of the nitrobenzene moiety into complex molecules during synthesis.

Catalytic Ozonation

Research has shown that Nitrobenzene-13C6 can be degraded in water using Ce-doped LaCoO3 catalysts in a catalytic ozonation process . This application is significant for treating water contaminated with nitrobenzene, a common industrial pollutant.

Photoreduction and Detoxification

A biohybrid photocatalytic system using CdS nanoparticles-decorated Shewanella oneidensis cells has been developed for the ultrafast photoreduction and detoxification of Nitrobenzene-13C6 . This innovative approach offers a rapid and low-toxicity method for environmental remediation.

Vapor Sensing

Nitrobenzene-13C6 is also used in the design of vapor sensors . A study demonstrated that a sensor based on PCN-224 exhibited high sensitivity and selectivity for nitrobenzene vapor at room temperature, which is crucial for monitoring air quality and detecting hazardous substances .

Green Synthesis

The compound has been employed in the green synthesis of nitrobenzene using solid acid catalysts derived from natural zeolites in a microwave reactor . This method emphasizes sustainable chemistry practices and the efficient use of resources.

Mass Spectrometry

In mass spectrometry, Nitrobenzene-13C6 is used for isotope dilution analysis , which is a powerful technique for quantifying the concentration of nitrobenzene in various samples with high accuracy and precision .

作用机制

Target of Action

Nitrobenzene-13C6, a stable isotope-labelled compound, is primarily used in research applications such as environmental analysis and proteomics

Mode of Action

The parent compound, nitrobenzene, is known to undergo reduction reactions to form aniline . This process involves the conversion of nitrobenzene to aniline in catalytic (HX2/Pd H X 2 / P d in ethanol) and acidic (Sn/HCl S n / H C l or Fe/HCl F e / H C l) mediums .

Biochemical Pathways

Nitrobenzene, the non-isotopic counterpart of Nitrobenzene-13C6, is known to be degraded by bacteria via two principal strategies: the 2,4-dinitrotoluene (2,4-DNT) pathway and the nitrobenzene pathway . The 2,4-DNT pathway uses novel oxygenases for oxidative denitration and subsequent ring-fission, while the nitrobenzene pathway links the facile reduction of the nitro- substituent, a novel mutase enzyme, and a conserved operon encoding aminophenol degradation for mineralization of nitrobenzene .

Pharmacokinetics

It’s important to note that any study involving nitrobenzene-13c6 should consider its physical and chemical properties, such as its boiling point (210-211 °c), density (1253 g/mL at 25 °C), and refractive index (n20/D 1553) .

Result of Action

The primary result of Nitrobenzene-13C6’s action in a biological system would be its potential to serve as a tracer in environmental and proteomic studies . As a stable isotope-labelled compound, it can be used to track the fate of nitrobenzene in these systems.

Action Environment

The action of Nitrobenzene-13C6 can be influenced by various environmental factors. For instance, its stability may be affected by temperature, light, and moisture . Therefore, it’s recommended to store it at room temperature, away from light and moisture .

安全和危害

Nitrobenzene-13C6 is classified as a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer and of damaging fertility or the unborn child . It causes damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects .

属性

IUPAC Name |

nitro(1,2,3,4,5,6-13C6)cyclohexatriene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNUZADURLCDLV-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480612 | |

| Record name | Nitrobenzene-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.066 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrobenzene-13C6 | |

CAS RN |

89059-37-0 | |

| Record name | Nitrobenzene-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89059-37-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。